molecular formula C13H16FN B13630543 (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine

Cat. No.: B13630543
M. Wt: 205.27 g/mol
InChI Key: MEYVGASQKSJGTG-OLZOCXBDSA-N
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Description

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine is a chiral compound with a unique structure that includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a drug candidate.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2-Cyclopropyl-5-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (2R,5S)-2-Cyclopropyl-5-(4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

    (2R,5S)-2-Cyclopropyl-5-(4-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine imparts unique properties, such as increased lipophilicity and potential interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C13H16FN/c14-11-5-3-10(4-6-11)13-8-7-12(15-13)9-1-2-9/h3-6,9,12-13,15H,1-2,7-8H2/t12-,13+/m1/s1

InChI Key

MEYVGASQKSJGTG-OLZOCXBDSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1C2CC2)C3=CC=C(C=C3)F

Canonical SMILES

C1CC1C2CCC(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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